molecular formula C10H18N2O B1528476 [2-Amino-1-(furan-2-yl)ethyl](butan-2-yl)amine CAS No. 1498050-26-2

[2-Amino-1-(furan-2-yl)ethyl](butan-2-yl)amine

Cat. No.: B1528476
CAS No.: 1498050-26-2
M. Wt: 182.26 g/mol
InChI Key: PPVANSNFHRGNHM-UHFFFAOYSA-N
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Description

“2-Amino-1-(furan-2-yl)ethylamine” is an organic compound with the molecular formula C8H14N2O . It has a molecular weight of 154.210 Da . This compound is part of the class of organic compounds known as 1,3,5-triazine-2,4-diamines, which are aromatic compounds containing a 1,3,5-triazine ring that is 2,4-disubstituted with amine groups .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(furan-2-yl)ethylamine” includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains two amine groups and a butyl group .


Physical and Chemical Properties Analysis

“2-Amino-1-(furan-2-yl)ethylamine” has a density of 1.0±0.1 g/cm³ . Its boiling point is 163.9±25.0 °C at 760 mmHg . The compound has a vapour pressure of 2.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.0±3.0 kJ/mol . The flash point is 52.9±23.2 °C . The index of refraction is 1.508 . The molar refractivity is 44.6±0.3 cm³ .

Scientific Research Applications

Novel Routes to Pyrroles and Amino Acids

Research has demonstrated innovative pathways for synthesizing pyrroles and amino acids, utilizing furan derivatives in the presence of primary amines under palladium catalysis. This approach yields moderate to good outcomes, offering a novel route to 1,2,4-trisubstituted pyrroles and substituted methyl pyrrol-1-ylacetates, expanding the utility of furan compounds in organic synthesis (Friedrich et al., 2002).

Enantioselective Synthesis

A new enantioselective synthesis method for furan-2-yl amines and amino acids has been developed. This method leverages oxazaborolidine-catalyzed enantioselective reduction, allowing for controlled chirality in the synthesis process, and offers a pathway to high-yield amino acids through oxidation of the furan ring. This enantioselective approach underscores the potential of furan derivatives in asymmetric synthesis (Demir et al., 2003).

CO2 Capture Applications

Furan derivatives have found applications in CO2 capture technologies, where amino alcohols synthesized from furan compounds exhibit higher CO2 absorption capacities compared to conventional amines. These findings indicate a promising avenue for the development of more efficient CO2 capture solvents, emphasizing the environmental applications of furan-based compounds (Maneeintr et al., 2009).

Biological Activity Studies

Furan derivatives, including those with amine functionalities, have been explored for their biological activities. Studies have shown that specific furan amine derivatives possess potent biological activity, including cytotoxicity against cancer cell lines and antimicrobial effects. This research highlights the potential of furan-based compounds in pharmaceutical applications and drug development (Phutdhawong et al., 2019).

Biobased Polyesters

Utilizing 2,5-bis(hydroxymethyl)furan as a biobased diol, researchers have successfully polymerized it with various diacid ethyl esters, creating a series of novel furan polyesters. These biobased materials, with their unique physical properties, represent a sustainable alternative to traditional petrochemical-derived polymers, highlighting the versatility of furan derivatives in material science (Jiang et al., 2014).

Properties

IUPAC Name

N-butan-2-yl-1-(furan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-8(2)12-9(7-11)10-5-4-6-13-10/h4-6,8-9,12H,3,7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVANSNFHRGNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-Amino-1-(furan-2-yl)ethyl](butan-2-yl)amine
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[2-Amino-1-(furan-2-yl)ethyl](butan-2-yl)amine

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